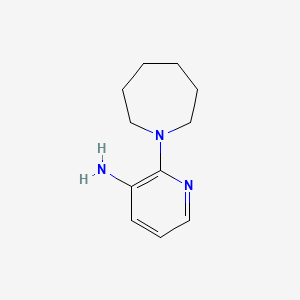

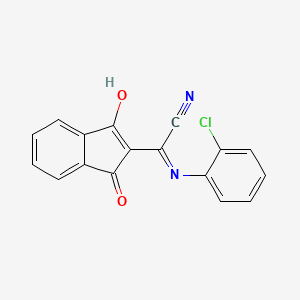

![molecular formula C22H22ClFN2O2 B2731544 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 877777-46-3](/img/structure/B2731544.png)

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as n-arylpiperazines . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a key step in the synthesis process . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring where the nitrogen ring atom carries an aryl group . The compound also contains a fluorophenyl group .Chemical Reactions Analysis

Quinoline derivatives, such as this compound, exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .科学的研究の応用

Luminescent Properties and Photo-induced Electron Transfer

Researchers have investigated the luminescent properties and photo-induced electron transfer (PET) of compounds related to 6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one. One study focused on piperazine substituted naphthalimides, demonstrating that these compounds exhibit fluorescence that can be modulated by pH, making them potential candidates for pH probes. The study also explored the mechanisms of fluorescence quenching through PET processes from alkylated amine donors to the naphthalimide moiety, highlighting their potential in designing fluorescent materials or sensors (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Catalysis

The synthesis of compounds like flunarizine, which shares a similar structural motif with the target compound, involves regioselective metal-catalyzed amination, demonstrating the compound's relevance in chemical synthesis and medicinal chemistry. The research outlines the efficiency of different catalysts in synthesizing such complex molecules, which are useful in treating conditions like migraines and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

Chemical Transformations and Structural Analysis

Another area of research involves the synthesis of 1-organosulfonyl-2-sila-5-piperazinones and their subsequent transformation into 2-aminoacid derivatives. These studies provide insights into the versatility of piperazine derivatives in synthesizing novel compounds with potential therapeutic applications. The detailed structural analysis through X-ray diffraction confirms the tetracoordinated silicon atom in piperazinones and pentacoordinated in silyloxonium compounds, revealing the complex interactions at the molecular level (Shipov et al., 2013).

Antibacterial and Antitumor Activities

Research on derivatives of 6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one has shown significant antibacterial and antitumor activities. For instance, studies on 1,4-dihydro-4-oxopyridinecarboxylic acids and their trisubstituted derivatives, including enoxacin, reveal broad and potent in vitro antibacterial activity. Such compounds offer promising avenues for developing new antibacterial agents with high efficacy and low toxicity (Matsumoto et al., 1984).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of closely related compounds have been analyzed to understand their potential applications further. Studies focusing on the crystal structure, Hirshfeld surface analysis, and antimicrobial activities of cinnamide derivatives demonstrate the compounds' effectiveness against neurotoxicity and cerebral infarction. These insights into molecular interactions and structure-activity relationships are crucial for designing novel therapeutics (Zhong et al., 2018).

作用機序

将来の方向性

The future directions for this compound could involve further exploration of its therapeutic potential. For instance, quinoline derivatives are utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Therefore, there could be potential for further development and application of this compound in these areas.

特性

IUPAC Name |

6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN2O2/c1-14-11-19-21(15(2)22(14)23)16(12-20(27)28-19)13-25-7-9-26(10-8-25)18-5-3-17(24)4-6-18/h3-6,11-12H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAZYMPWFIPILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzene-1-sulfonamide](/img/structure/B2731462.png)

![(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2731463.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2731471.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2731473.png)

![[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate](/img/structure/B2731475.png)

![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2731476.png)

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2731479.png)

![Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2731482.png)

![N-(2,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2731483.png)